1-(2-Methylcyclopropyl)propane-1-thiol
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Overview
Description
1-(2-Methylcyclopropyl)propane-1-thiol is an organic compound with the molecular formula C7H14S. It belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a cyclopropyl ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, the reaction of 1-bromo-2-methylcyclopropane with sodium hydrosulfide can yield this compound .
Industrial Production Methods: Industrial production of thiols often employs similar nucleophilic substitution reactions, but on a larger scale. The use of thiourea as a nucleophile is another method, where thiourea displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate then undergoes hydrolysis with an aqueous base to yield the desired thiol .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopropyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, molecular bromine, or iodine in base.
Reduction: Hydrochloric acid, zinc.
Substitution: Sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylcyclopropyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propane-1-thiol involves its interaction with molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various biochemical and chemical effects. The compound can also undergo oxidation and reduction reactions, influencing its reactivity and interactions .
Comparison with Similar Compounds
Propanethiol: An organic compound with a similar thiol group but without the cyclopropyl ring.
Isopropyl mercaptan: Another thiol with a different alkyl group structure.
Uniqueness: 1-(2-Methylcyclopropyl)propane-1-thiol is unique due to its cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other thiols. The presence of the methyl group on the cyclopropyl ring further differentiates it from other similar compounds .
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)propane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3 |
InChI Key |
UGZYIPYBDGCBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1C)S |
Origin of Product |
United States |
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